N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide
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Overview
Description
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a methoxy group, and a benzenesulfonamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring.
Introduction of the Oxoethyl Group: The dihydroisoquinoline intermediate is then reacted with an appropriate acylating agent to introduce the oxoethyl group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.
Substitution: The methoxy and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products
Oxidation: Products may include oxidized derivatives of the dihydroisoquinoline moiety.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety may interact with enzymes or receptors, modulating their activity. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-benzenesulfonamide
- N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxybenzenesulfonamide
Uniqueness
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide is unique due to the presence of the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H30N2O4S |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C27H30N2O4S/c1-21-12-13-25(33-2)26(18-21)34(31,32)29(17-14-22-8-4-3-5-9-22)20-27(30)28-16-15-23-10-6-7-11-24(23)19-28/h3-13,18H,14-17,19-20H2,1-2H3 |
InChI Key |
BTDQJTBGBYQLMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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